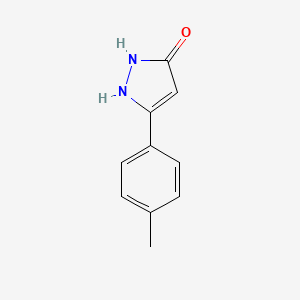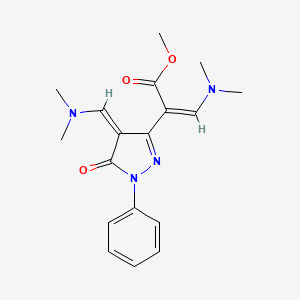![molecular formula C24H21F2N5O2 B14962026 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B14962026.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring multiple functional groups, including fluorophenyl, oxadiazole, pyrrole, and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The pyrrole ring is then synthesized and attached to the oxadiazole moiety. Finally, the piperazine ring is introduced, and the ethanone linkage is formed under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the fluorophenyl rings.
Applications De Recherche Scientifique
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: The compound may be utilized in the synthesis of advanced materials or as a precursor in the production of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Fluorophenyl)ethan-1-amine
- 1-(2-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to its combination of multiple functional groups, which may confer distinct pharmacological properties and reactivity. The presence of both oxadiazole and pyrrole rings, along with fluorophenyl and piperazine moieties, makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H21F2N5O2 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H21F2N5O2/c25-18-9-7-17(8-10-18)23-27-24(33-28-23)21-6-3-11-31(21)16-22(32)30-14-12-29(13-15-30)20-5-2-1-4-19(20)26/h1-11H,12-16H2 |
Clé InChI |
VBYZFTWZCUKUQL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2Z)-5-ethyl-2-[(4-methoxyphenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B14961948.png)
![5-hydroxy-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B14961949.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14961973.png)
![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14961974.png)
![1-(2-methoxyethyl)-1'-phenyl-1',7'-dihydrospiro[indole-3,6'-pyrazolo[3,4-d]pyrimidine]-2,4'(1H,5'H)-dione](/img/structure/B14961980.png)
![(2Z)-N-(2-chlorophenyl)-4-hydroxy-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-5,6-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B14961992.png)
![Methyl 5-(2-hydroxypyridin-3-YL)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B14961994.png)
![1-(4-ethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962001.png)
![2-(4-Tert-butylphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B14962007.png)
![Ethyl 4-amino-3-cyanoimidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B14962008.png)
![1-[(4-Chlorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-chlorobenzoate](/img/structure/B14962012.png)
![(2-chloro-5-nitrophenyl)[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B14962014.png)

